molecular formula C8H9ClN2O3 B8596302 Pyridazineacetic acid, 1-, (6H), 3-chloro-6-oxo-, ethyl ester CAS No. 71173-10-9

Pyridazineacetic acid, 1-, (6H), 3-chloro-6-oxo-, ethyl ester

Cat. No. B8596302
CAS RN: 71173-10-9
M. Wt: 216.62 g/mol
InChI Key: ASEILZLKDGIPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazineacetic acid, 1-, (6H), 3-chloro-6-oxo-, ethyl ester is a useful research compound. Its molecular formula is C8H9ClN2O3 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridazineacetic acid, 1-, (6H), 3-chloro-6-oxo-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridazineacetic acid, 1-, (6H), 3-chloro-6-oxo-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

71173-10-9

Product Name

Pyridazineacetic acid, 1-, (6H), 3-chloro-6-oxo-, ethyl ester

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

ethyl 2-(3-chloro-6-oxopyridazin-1-yl)acetate

InChI

InChI=1S/C8H9ClN2O3/c1-2-14-8(13)5-11-7(12)4-3-6(9)10-11/h3-4H,2,5H2,1H3

InChI Key

ASEILZLKDGIPDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloropyridazin-3-ol (0.5 g, 3.83 mmol, WO2011015629) in DMF (5 mL) was added potassium carbonate (1.059 g, 7.66 mmol, Rankem) followed by ethyl 2-bromoacetate (0.960 g, 5.75 mmol, Spectrochem). The reaction mixture was stirred at RT for 5 h. The reaction mixture was quenched with water (2 mL) and the product was extracted with EtOAc (3×20 mL). Combined organic layers were washed successively with water (20 mL) and brine (20 mL). The organic layer was dried over sodium sulphate and evaporated under vacuum to afford ethyl 2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetate 0.5 g (60.3%) as pale yellow solids. 1H NMR (400 MHz, CDCl3): δ 7.266-7.236 (d, J=12 Hz, 1H), 6.965-6.945 (d, J=7.6 Hz, 1H) 4.819 (s, 2H) 4.273-4.230 (m, 2H) 1.309-1.279 (m, 3H); MS m/z=217.2 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.059 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.